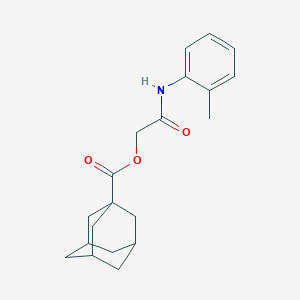![molecular formula C24H21N3O5S B305752 N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305752.png)
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is not fully understood. However, studies have shown that this compound can induce cell death in cancer cells by activating the mitochondrial apoptotic pathway. Additionally, N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been shown to inhibit the activity of various inflammatory mediators, including cyclooxygenase-2 and nitric oxide synthase.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell death in cancer cells, inhibit the activity of various inflammatory mediators, and regulate the expression of various genes involved in cell proliferation and apoptosis. Additionally, N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide for lab experiments is its low toxicity in normal cells. This makes it a promising candidate for cancer therapy as it can selectively target cancer cells without harming normal cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are various future directions for the study of N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide. One of the main directions is to further explore its potential as an anti-cancer agent. Studies can focus on optimizing the synthesis method to improve the yield and purity of the compound, as well as investigating its efficacy in vivo. Additionally, further studies can be conducted to explore its potential as a treatment for inflammatory diseases. Finally, studies can focus on developing analogs of N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide with improved solubility and bioavailability.
Synthesemethoden
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been synthesized using various methods. One of the most common methods involves the reaction of 2-(1,3-benzodioxol-5-yl)acetic acid with 2-amino-4,5-dioxo-1,3-thiazolidine followed by the addition of 5-[(1-isopropyl-1H-indol-3-yl)methylene]malononitrile. The resulting compound is then subjected to cyclization and subsequent purification to obtain N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been extensively studied for its potential therapeutic applications. One of the most promising applications is its use as an anti-cancer agent. Studies have shown that this compound can induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has also been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide |
|---|---|
Molekularformel |
C24H21N3O5S |
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-2-[(5E)-2,4-dioxo-5-[(1-propan-2-ylindol-3-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C24H21N3O5S/c1-14(2)26-11-15(17-5-3-4-6-18(17)26)9-21-23(29)27(24(30)33-21)12-22(28)25-16-7-8-19-20(10-16)32-13-31-19/h3-11,14H,12-13H2,1-2H3,(H,25,28)/b21-9+ |
InChI-Schlüssel |
DPUQGOUSSNHWPQ-ZVBGSRNCSA-N |
Isomerische SMILES |
CC(C)N1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Kanonische SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305677.png)





![(5E)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305689.png)



![3-(3-Methoxypropyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B305694.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305695.png)